2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKIFWZKCIJVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973647 | |
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-48-7 | |
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced at the 2-position of the pyrimidine ring using thiolating agents like thiourea.
Acetamide Formation: The acetamide group is formed by reacting the intermediate with acetic anhydride.
Attachment of the 4-Fluorophenyl Ring: The final step involves the coupling of the acetamide intermediate with 4-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Pyrimidine Ring Modifications
- 4,6-Dimethylpyrimidine vs. 4,6-Diaminopyrimidine: Replacement of methyl groups with amino groups (e.g., in N-(4-fluorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, JARPUQ) introduces hydrogen-bonding capabilities. The amino groups facilitate intramolecular N–H⋯N bonds, stabilizing folded conformations, whereas methyl groups enhance hydrophobicity, critical for SIRT2 binding .
- Dihedral Angles :
In N-phenyl analogs, the dihedral angle between the benzene and pyrimidine rings is 91.9°, indicating near-perpendicular orientation . Chlorophenyl derivatives (e.g., ARARUI) exhibit smaller angles (67.84°), altering molecular planarity and packing efficiency .
Phenyl Ring Modifications
- 4-Fluorophenyl vs. Halogenated/Substituted Phenyls :
The 4-fluoro group’s electron-withdrawing nature increases polarity compared to 4-chloro (ARARUI) or 4-methyl (GOKWIO) substituents. Fluorine’s small size minimizes steric hindrance, optimizing interactions with SIRT2’s substrate-binding site . - Methoxy vs. Methyl Groups :
Methoxy-substituted analogs (e.g., 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide) show increased solubility but reduced metabolic stability due to O-demethylation susceptibility .
Crystallographic and Conformational Analysis
Key Structural Parameters
*C–S bond lengths vary between sp² (pyrimidine-S, ~1.759 Å) and sp³ (acetamide-S, ~1.795 Å) hybridization states due to p-π conjugation .
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : C23H21FN6OS2
- Molecular Weight : 480.58 g/mol
- CAS Number : 920409-83-2
- Molecular Structure :
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis and nucleic acid production |
| Enterococcus faecalis | 62.5 - 125 | Disruption of peptidoglycan synthesis |
| Escherichia coli | 31.108 - 124.432 | Antibiofilm activity against biofilm-forming strains |
The compound exhibits a bactericidal effect on Gram-positive bacteria, with a noted ability to inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-associated pathogens .
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. A study indicated that modifications in the pyrimidine ring structure significantly enhance reverse transcriptase inhibitory activity against HIV:
- EC50 Values : The compound showed varying degrees of activity with EC50 values ranging from 130.24 to 263.31 μM depending on structural modifications .
Case Studies and Research Findings
- Antimicrobial Efficacy Against MRSA :
- Quorum Sensing Inhibition :
- Comparative Studies :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and a chloroacetamide derivative (e.g., 2-chloro-N-(4-fluorophenyl)acetamide). Refluxing in ethanol at 70–80°C for 6–8 hours under nitrogen is common, with yields dependent on stoichiometric ratios and solvent purity. Catalysts like triethylamine may enhance reactivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, related compounds show intramolecular N–H⋯N hydrogen bonds stabilizing folded conformations, with dihedral angles between aromatic rings (e.g., 42.25°–67.84°) critical for activity . Complementary techniques include H/C NMR (to verify substituents) and HRMS (for molecular weight confirmation) .
Q. What functional groups dominate its reactivity, and how do they influence biological activity?
- Methodological Answer : The sulfanyl (–S–) bridge facilitates nucleophilic substitutions, while the 4-fluorophenyl group enhances lipophilicity, impacting membrane permeability. The pyrimidine ring’s electron-deficient nature allows π-π stacking with biological targets. Stability studies suggest sensitivity to extreme pH or UV light, necessitating storage in amber vials at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between similar acetamide derivatives?
- Methodological Answer : Discrepancies in dihedral angles (e.g., 59.70° vs. 67.84° in analogous compounds) arise from crystal packing forces and intramolecular H-bonding. Use high-resolution synchrotron XRD to minimize errors, and compare datasets from the Cambridge Structural Database (CSD) for trends. Computational tools like Mercury can model packing effects .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Methodological Answer : Design-of-experiment (DoE) approaches vary solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst loadings. Microwave-assisted synthesis reduces reaction time (30 mins vs. 8 hours) and improves yield by 15–20%. Monitor intermediates via TLC and use HPLC (>95% purity threshold) for quality control .
Q. How does substituent variation (e.g., fluorophenyl vs. chlorophenyl) affect structure-activity relationships (SAR) in kinase inhibition assays?
- Methodological Answer : Fluorine’s electronegativity increases binding affinity to ATP pockets in kinases (e.g., EGFR), while bulkier groups (e.g., chlorophenyl) may sterically hinder interactions. Test derivatives in enzyme inhibition assays (IC values) and correlate with DFT-calculated electrostatic potentials. Replace the 4-fluorophenyl with 3,5-difluorophenyl to assess potency shifts .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Methodological Answer : The sulfanyl group undergoes acid-catalyzed hydrolysis to form disulfide byproducts. Characterize degradation pathways using LC-MS and H NMR kinetics. Stabilization strategies include prodrug formulations (e.g., acetyl-protected analogs) or co-solvents (e.g., cyclodextrins) to shield reactive sites .
Q. How can computational models predict its pharmacokinetic properties?
- Methodological Answer : Use QSAR models in Schrödinger Suite or MOE to predict logP (2.1–2.5), solubility (<10 µM), and CYP450 metabolism. Molecular dynamics simulations (NAMD/GROMACS) can model membrane permeation. Validate predictions with in vitro Caco-2 assays and hepatic microsome stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
